tert-Butyl (2-cyanopropan-2-yl)carbamate

Vue d'ensemble

Description

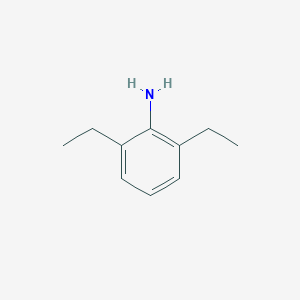

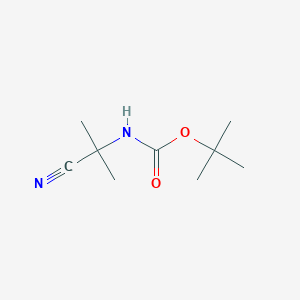

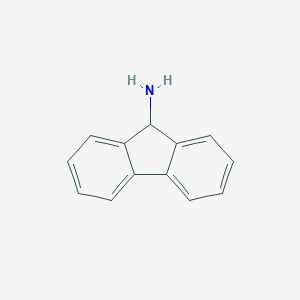

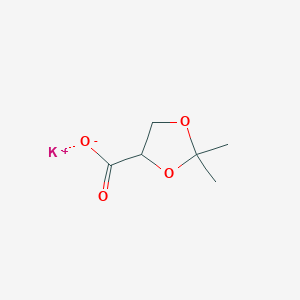

“tert-Butyl (2-cyanopropan-2-yl)carbamate” is a chemical compound with the molecular formula C9H16N2O2 . It is used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .

Molecular Structure Analysis

The molecular structure of “tert-Butyl (2-cyanopropan-2-yl)carbamate” consists of 9 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The InChI representation of the molecule isInChI=1S/C9H16N2O2/c1-8(2,3)13-7(12)11-9(4,5)6-10/h1-5H3,(H,11,12) . Physical And Chemical Properties Analysis

The molecular weight of “tert-Butyl (2-cyanopropan-2-yl)carbamate” is 184.24 g/mol . It has a computed XLogP3-AA value of 1.3, indicating its lipophilicity . The compound has one hydrogen bond donor count and three hydrogen bond acceptor counts . The topological polar surface area is 62.1 Ų .Applications De Recherche Scientifique

Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines

- Application Summary : tert-Butyl carbamate has been used in the palladium-catalyzed synthesis of N-Boc-protected anilines . This process is important in the production of anilines, which are key intermediates in the synthesis of a wide range of chemical products .

- Methods of Application : The synthesis involves the use of palladium as a catalyst in the presence of tert-Butyl carbamate .

- Results or Outcomes : The outcome of this process is the production of N-Boc-protected anilines .

Synthesis of Tetrasubstituted Pyrroles

- Application Summary : tert-Butyl carbamate has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . Pyrroles are a class of organic compounds that are widely used in the pharmaceutical industry and in materials science .

- Methods of Application : The synthesis involves the use of tert-Butyl carbamate in a specific reaction to produce the tetrasubstituted pyrroles .

- Results or Outcomes : The outcome of this process is the production of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .

Safety and Toxicity Studies

- Application Summary : Compounds similar to “tert-Butyl (2-cyanopropan-2-yl)carbamate” have been studied for their safety and toxicity . These studies are crucial in understanding the potential risks associated with the use of these compounds .

- Methods of Application : Safety and toxicity studies typically involve the use of in vitro and in vivo testing methods to assess the potential risks associated with the compound .

- Results or Outcomes : The results of these studies provide valuable information about the safety and potential risks associated with the use of the compound .

Propriétés

IUPAC Name |

tert-butyl N-(2-cyanopropan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-8(2,3)13-7(12)11-9(4,5)6-10/h1-5H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIGXCVOTKUOLHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (2-cyanopropan-2-yl)carbamate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B152768.png)

![Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate](/img/structure/B152783.png)